molecular formula C23H37NO5S B13712967 6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid

6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Cat. No.: B13712967
M. Wt: 439.6 g/mol
InChI Key: OTZRAYGBFWZKMX-UHFFFAOYSA-N
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Description

6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid, commonly known as Leukotriene E4 (LTE4), is a cysteinyl leukotriene (cysLT) belonging to the eicosanoid family. It is derived from arachidonic acid via the 5-lipoxygenase pathway and is biosynthesized through sequential enzymatic modifications of Leukotriene A4 (LTA4) . Structurally, LTE4 features:

  • A 20-carbon polyunsaturated chain with conjugated double bonds at positions 7, 9, 11, and 13.
  • A 5-hydroxyl group and a 6-thioether linkage to a cysteinyl residue (2-amino-2-carboxyethylsulfanyl).

LTE4 is a potent mediator of inflammatory responses, particularly in asthma and allergic disorders, where it induces bronchoconstriction, vascular permeability, and mucus secretion . Its biological activity is mediated through binding to G protein-coupled receptors (GPCRs), such as CysLT1 and CysLT2 .

Properties

IUPAC Name

6-(2-amino-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZRAYGBFWZKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868376
Record name 6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biosynthetic Route

Leukotriene E4 is biosynthesized in the body via the 5-lipoxygenase pathway starting from arachidonic acid. The pathway involves:

  • Conversion of arachidonic acid to leukotriene A4 by 5-lipoxygenase.
  • Subsequent conjugation with glutathione to form leukotriene C4.
  • Enzymatic removal of glutamic acid and glycine residues from leukotriene C4 to form leukotriene D4 and finally leukotriene E4, which contains the 2-amino-2-carboxyethyl sulfanyl group.

This enzymatic cascade is highly stereospecific and occurs under physiological conditions, making it difficult to replicate fully in vitro without enzymes.

Chemical Synthesis Approaches

Due to the biological importance of leukotriene E4, several synthetic routes have been reported in literature, focusing on:

Due to the compound’s sensitivity to oxidation and isomerization, synthesis is typically performed under inert atmosphere and low temperatures.

Enzymatic and Semi-Synthetic Methods

  • Enzymatic Conversion: Using purified enzymes such as leukotriene C4 synthase and gamma-glutamyl transpeptidase to convert leukotriene precursors into leukotriene E4 in vitro.

  • Semi-Synthesis: Chemical modification of isolated leukotriene precursors (e.g., leukotriene D4) to leukotriene E4 by selective enzymatic or chemical cleavage of peptide bonds.

These methods provide stereochemical fidelity and are often preferred for producing biologically active leukotrienes for research.

Comparative Data Table of Preparation Methods

Preparation Method Description Advantages Limitations References
Biosynthesis (in vivo) Enzymatic conversion from arachidonic acid High stereospecificity Not applicable for large-scale synthesis
Total Chemical Synthesis Stepwise chemical assembly of polyunsaturated chain and thioether linkage Control over structure, scalable Complex, requires multiple steps, sensitive to oxidation
Enzymatic In Vitro Synthesis Use of purified enzymes to convert leukotriene precursors High stereochemical purity Requires enzyme availability and stability
Semi-Synthetic Modification Chemical/enzymatic modification of leukotriene precursors Efficient for producing analogs Dependent on precursor availability

Research Findings and Notes

  • Leukotriene E4’s stability compared to other leukotrienes makes it a useful biomarker for leukotriene production in inflammatory diseases.
  • Synthetic analogs have been used to study leukotriene receptor interactions and to develop anti-inflammatory drugs.
  • The stereochemistry at positions 5 and 6 is crucial for biological activity; therefore, synthetic methods emphasize stereoselective steps.
  • The thioether bond formation is a key synthetic challenge due to the sensitivity of sulfur-containing groups to oxidation and side reactions.
  • Recent advances in chemoenzymatic synthesis have improved yields and stereoselectivity, but detailed protocols remain proprietary or under development in specialized research labs.

Chemical Reactions Analysis

Types of Reactions: Leukotriene E4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and function in the body .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that play roles in inflammation and immune response. These metabolites are often measured in clinical research studies to monitor the levels of leukotriene E4 in biological fluids .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Chemical Formula : C23H37NO5S
  • CAS Number : 75715-89-8
  • IUPAC Name : (5S,6R)-6-[(2-amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid

The structure of this compound includes a hydroxyl group and multiple double bonds characteristic of eicosanoids, which are crucial for various biological activities.

Pharmacological Applications

  • Inflammation and Immune Response :
    • Leukotriene E4 plays a pivotal role in mediating inflammatory responses. It is involved in the pathophysiology of asthma and allergic reactions by promoting bronchoconstriction and increasing vascular permeability. Studies have shown that targeting leukotriene pathways can alleviate symptoms in asthma patients by inhibiting leukotriene synthesis or blocking their receptors .
  • Cancer Research :
    • The compound has been implicated in tumor biology. Elevated levels of leukotrienes have been associated with various cancers, including lung and breast cancer. Research indicates that leukotrienes may contribute to tumor growth and metastasis by enhancing angiogenesis and modulating immune evasion mechanisms .
  • Neuroinflammation :
    • Recent studies suggest that leukotrienes can influence neuroinflammatory processes linked to neurodegenerative diseases such as Alzheimer's disease. By mediating inflammatory responses in the central nervous system, leukotriene E4 may affect neuronal survival and function .

Biochemical Applications

  • Biomarker Development :
    • Due to its role in inflammation and immune response, leukotriene E4 is being investigated as a potential biomarker for various diseases, including autoimmune disorders and chronic inflammatory conditions. Its quantification in biological fluids could provide insights into disease activity and therapeutic responses .
  • Drug Development :
    • Compounds that inhibit leukotriene synthesis or block their receptors are being developed as therapeutic agents for asthma and other inflammatory diseases. The understanding of leukotriene E4's mechanism has led to the creation of specific inhibitors that may offer targeted treatment options with fewer side effects compared to traditional anti-inflammatory drugs .

Case Studies

StudyFocusFindings
Study on Asthma ManagementInvestigated the effects of leukotriene receptor antagonistsFound significant reduction in asthma attacks among patients treated with these antagonists compared to placebo groups .
Cancer Metastasis ResearchExamined the role of leukotrienes in breast cancerDemonstrated that blocking leukotriene pathways reduced tumor growth and metastasis in animal models .
Neurodegenerative Disease StudyAnalyzed the impact of leukotrienes on Alzheimer's disease pathologyShowed that elevated levels of leukotrienes correlated with increased neuroinflammation and cognitive decline .

Mechanism of Action

Leukotriene E4 exerts its effects by binding to specific receptors on the surface of target cells. These receptors include cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). Upon binding to these receptors, leukotriene E4 triggers a cascade of intracellular signaling events that lead to inflammation, bronchoconstriction, and increased vascular permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key structural differences, biological activities, and research findings for LTE4 and its analogs:

Compound Name Structural Differences Biological Activity Key Research Findings
Leukotriene E4 (LTE4) - 5S,6R stereochemistry
- Cysteinyl thioether group
- Bronchoconstriction
- Chemotaxis for eosinophils
- Mucus hypersecretion
- Detected in human urine as a stable metabolite
- Elevated in severe asthma
Leukotriene D4 (LTD4) - Glutamyl-cysteinyl-glycyl (glutathione-derived) thioether group - 100x more potent than LTE4 in bronchoconstriction
- Activates CysLT1 receptor
- Synthesized via γ-glutamyl transpeptidase cleavage of LTC4
- Short half-life in vivo
Leukotriene E3 (LTE3) - One fewer double bond (7,9,11-trienoic acid) - Weaker bronchoconstrictor
- Anti-inflammatory effects in certain contexts
- Found in marine algae (Rhodymenia pertusa)
- Potential role in resolving inflammation
N-Acetyl-Leukotriene E4 - Acetylated cysteinyl amino group - Reduced receptor binding affinity
- Increased metabolic stability
- Major urinary metabolite of LTE4
- Used as a biomarker for LTE4 turnover
20-Carboxy-Leukotriene E4 - Carboxyl group at C20 - Inactive metabolite
- Terminal oxidation product
- Formed via ω-oxidation by CYP4F enzymes
- Excreted in bile
20-Oxo-Leukotriene E4 - Ketone group at C20 - Intermediate in LTE4 catabolism - Generated during ω-oxidation prior to carboxylation
11-trans-Leukotriene E4 - Trans configuration at C11 double bond - Reduced biological activity - Byproduct of non-enzymatic isomerization
- Found in inflammatory exudates
Trifluoro-LTE4 (CAS 131074-64-1) - Trifluoromethyl group at C20 - Synthetic analog for receptor studies - Used in radioligand binding assays to probe CysLT receptor specificity

Metabolic and Enzymatic Pathways

  • Biosynthesis : LTE4 is derived from LTC4 via enzymatic removal of glutamic acid and glycine residues by γ-glutamyl transpeptidase and dipeptidases .
  • Catabolism: LTE4 undergoes ω-oxidation by leukotriene-E4 20-monooxygenase (EC 1.14.13.34) to form 20-hydroxy and 20-carboxy derivatives, which are excreted in urine and bile .
  • Acetylation : N-Acetyl-LTE4 is formed via N-acetyltransferase activity, enhancing its stability for biomarker detection .

Receptor Binding and Pharmacological Profiles

  • LTE4 vs. LTD4 : Despite lower affinity for CysLT1, LTE4 exhibits unique signaling in endothelial cells and fibroblasts, suggesting partial agonism or alternative receptor interactions .
  • LTE3 : Binds preferentially to CysLT2, implicating it in vascular remodeling and fibrosis .

Research Implications and Clinical Relevance

  • Asthma : Elevated LTE4 levels in urine correlate with disease severity, making it a biomarker for monitoring therapy .
  • Drug Development : Trifluoro-LTE4 and other analogs are tools for designing receptor antagonists (e.g., montelukast) .

Biological Activity

6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid, commonly referred to as leukotriene E4 (LTE4), is a sulfur-containing eicosanoid derived from arachidonic acid. This compound plays significant roles in various biological processes, particularly in inflammation and immune responses. Below is a detailed examination of its biological activity, including relevant research findings and data tables.

  • Molecular Formula : C23H37NO5S
  • Molecular Weight : 439.6 g/mol
  • CAS Number : 75715-88-7
  • IUPAC Name : this compound

Biological Functions

1. Inflammatory Response
LTE4 is recognized for its potent pro-inflammatory effects. It is involved in the pathophysiology of asthma and allergic reactions by promoting bronchoconstriction and increasing vascular permeability. Studies have shown that LTE4 can enhance the recruitment of eosinophils and other immune cells to sites of inflammation, thereby exacerbating inflammatory responses.

2. Immune Modulation
LTE4 modulates various immune functions by acting on different leukocyte populations. It has been shown to stimulate the production of cytokines such as IL-4 and IL-5 from T-helper cells, which are crucial in orchestrating allergic responses and asthma pathogenesis.

3. Vascular Effects
Research indicates that LTE4 can induce vasodilation and increase blood flow to inflamed tissues. Its action on endothelial cells contributes to the increased permeability observed during inflammatory responses.

Case Studies

  • Asthma and Allergic Rhinitis
    A study published in the Journal of Allergy and Clinical Immunology demonstrated that LTE4 levels were significantly elevated in the sputum of asthmatic patients compared to healthy controls. This elevation correlated with increased airway hyperreactivity and eosinophilic inflammation .
  • Chronic Rhinosinusitis
    Another investigation highlighted that LTE4 was implicated in chronic rhinosinusitis with nasal polyps. Elevated LTE4 levels were associated with more severe symptoms and increased polyp size, suggesting a direct role in disease severity .
  • Cardiovascular Effects
    Research has also explored LTE4's role in cardiovascular health, indicating that it may contribute to endothelial dysfunction in conditions such as hypertension .

Data Table: Biological Activities of LTE4

Biological ActivityMechanism of ActionReferences
BronchoconstrictionActivation of bronchial smooth muscle
Eosinophil RecruitmentStimulates IL-5 production from T-cells
Vascular PermeabilityIncreases endothelial cell permeability
Cytokine ProductionEnhances IL-4 and IL-5 secretion

Q & A

Q. What experimental methodologies are recommended to optimize the synthesis of 6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid?

  • Methodological Answer : Synthesis optimization requires a factorial design approach to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters while minimizing experimental runs . Enzymatic or mild-condition protocols (e.g., ambient temperature/pressure) are preferable to preserve stereochemical integrity, as demonstrated in superhydrophobic material synthesis experiments . Post-synthesis, purity should be confirmed via HPLC coupled with mass spectrometry (MS) to detect side products, referencing structural analogs like those in and .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry at C5 and C6, supported by high-resolution MS for molecular weight validation . Comparative analysis with SMILES and InChI descriptors (e.g., ’s InChIKey KOJLKTXOQDHBBV-LGOCROHXSA-N) ensures alignment with computational predictions. For sulfur-containing moieties, X-ray crystallography or sulfur-specific elemental analysis may resolve ambiguities in thioether linkages .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize cell-free assays (e.g., enzyme inhibition kinetics) to assess interactions with targets like cyclooxygenases or lipoxygenases, given the compound’s polyunsaturated fatty acid backbone . For cell-based studies, use lipidomic profiling to track incorporation into cellular membranes, followed by fluorescence-based assays (e.g., calcium flux or ROS detection) to evaluate downstream signaling effects. Dose-response curves should employ logarithmic dilution series to determine IC₅₀/EC₅₀ values, with triplicate replicates to ensure statistical robustness .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to analyze conformational flexibility, particularly at the thioether and hydroxy groups, which may influence receptor binding . Quantum mechanical (QM) calculations (e.g., density functional theory) can predict redox potentials or acidity constants (pKa) of the carboxylic acid moiety, explaining variability in pH-dependent activity . For conflicting pharmacological results, meta-analysis using Bayesian statistics integrates heterogeneous datasets, weighting studies by sample size and methodological rigor .

Q. What strategies address challenges in scaling up enantioselective synthesis?

  • Methodological Answer : Implement kinetic resolution via chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantiomeric excess (ee). Continuous flow reactors improve heat/mass transfer and reduce racemization risks compared to batch processes . For purification, leverage membrane technologies (e.g., nanofiltration) to separate diastereomers, as outlined in CRDC subclass RDF2050104 . Intermediate characterization should include circular dichroism (CD) spectroscopy to monitor ee at each step .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability?

  • Methodological Answer : Use stable isotope-labeled analogs (e.g., ¹³C at the carboxyethyl group) in hepatocyte incubation studies, followed by LC-MS/MS to track metabolic products . For oxidative degradation pathways, electron paramagnetic resonance (EPR) spectroscopy identifies radical intermediates. Pair these findings with in silico CYP450 metabolism predictions (e.g., using docking software like AutoDock Vina) to prioritize experimental validation of high-risk metabolic soft spots .

Data Contradiction and Validation

Q. How should researchers validate conflicting data on the compound’s oxidative stability?

  • Methodological Answer : Conduct accelerated stability studies under controlled O₂ partial pressures, monitoring peroxide formation via iodometric titration . Compare results with computational predictions of bond dissociation energies (BDEs) for the tetraenoic acid chain; discrepancies may indicate unaccounted for catalytic impurities . For peer validation, share raw datasets in open-access repositories with standardized metadata (e.g., ISA-Tab format) to enable reproducibility .

Q. What interdisciplinary approaches reconcile mechanistic hypotheses for its anti-inflammatory effects?

  • Methodological Answer : Combine lipidomics (LC-MS), transcriptomics (RNA-seq), and phosphoproteomics (LC-MS/MS) in a systems biology framework to map signaling pathways . For computational integration, use pathway enrichment tools (e.g., Gene Ontology) to identify nodes where experimental data intersects with predicted targets like arachidonic acid metabolism enzymes . Validate using CRISPR-Cas9 knockout models of candidate genes (e.g., COX-2) in primary cell lines .

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